molecular formula C145H234N52O44S3 B038227 Ularitide CAS No. 115966-23-9

Ularitide

Cat. No.: B038227
CAS No.: 115966-23-9
M. Wt: 3505.9 g/mol
InChI Key: IUCCYQIEZNQWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ularitide is a chemically synthesized form of urodilatin, a human natriuretic peptide. Urodilatin is produced by the differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. This compound is a 32-amino acid peptide that plays a significant role in regulating blood pressure and the excretion of water and sodium from the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ularitide involves the synthesis of specific amino acid sequences. One method includes the use of protective amino acid fragments such as Boc-Thr(tBu)-Ala-Pro-Arg(Pbf)-Ser(tBu)-Leu-Arg(Pbf)-Ser(tBu) . The peptide sequence of this compound contains two cysteine residues, which are crucial for its biological activity .

Industrial Production Methods

Industrial production of this compound involves optimizing column separation conditions to achieve high purity. This process includes the use of specific chromatographic techniques to purify the peptide .

Chemical Reactions Analysis

Types of Reactions

Ularitide undergoes various chemical reactions, including:

    Oxidation: Involves the formation of disulfide bonds between cysteine residues.

    Reduction: Can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain peptide stability.

Major Products Formed

The major products formed from these reactions include the oxidized form of this compound with disulfide bonds and the reduced form without disulfide bonds.

Scientific Research Applications

Pharmacological Mechanism

Ularitide functions through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate (cGMP) pathway. Its primary effects include:

  • Vasodilation : Reduces systemic vascular resistance.
  • Diuresis and Natriuresis : Promotes sodium and water excretion, aiding in fluid overload conditions common in heart failure.
  • Inhibition of the Renin-Angiotensin System : Helps in reducing blood pressure and alleviating cardiac stress.

Acute Decompensated Heart Failure (ADHF)

The primary application of this compound is in the treatment of ADHF. Several clinical trials have evaluated its efficacy and safety:

  • TRUE-AHF Trial : This pivotal Phase III trial involved 2,157 patients with ADHF, comparing continuous intravenous infusion of this compound (15 ng/kg/min) to placebo over 48 hours. Despite favorable physiological effects such as decreased systolic blood pressure and NT-proBNP levels, the trial concluded that this compound did not significantly improve cardiovascular outcomes or reduce mortality compared to placebo .
Outcome MeasureThis compound Group (%)Placebo Group (%)p-value
Cardiovascular Mortality21.721.00.75
Composite Clinical Outcome48.647.5>0.05
Reduction in NT-proBNPSignificant-<0.001
  • Phase II Studies : Earlier studies indicated that this compound effectively reduced pulmonary capillary wedge pressure and improved symptoms like dyspnea without adversely affecting renal function .

Safety Profile

While this compound demonstrated beneficial hemodynamic effects, it was associated with a higher incidence of systemic hypotension compared to placebo . This necessitates careful monitoring during administration.

Observational Studies

In observational settings, this compound has been noted for its rapid action in alleviating symptoms of heart failure. For instance, patients receiving this compound reported significant symptom relief within hours of administration, showcasing its potential as a rapid-acting agent for acute episodes .

Comparative Effectiveness Research

Comparative studies have highlighted that while other agents like nesiritide have been used for similar indications, this compound's unique mechanism offers distinct advantages in specific patient populations, particularly those with renal impairment where traditional diuretics may pose risks .

Summary of Findings

This compound has shown promise as a treatment option for ADHF through its vasodilatory and diuretic properties; however, recent large-scale trials indicate limitations in its ability to improve long-term clinical outcomes or reduce mortality rates compared to standard care approaches . Ongoing research continues to explore its applications in various heart failure subtypes and potential combination therapies.

Mechanism of Action

Ularitide belongs to the family of natriuretic peptides and stimulates the intracellular guanylyl cyclase as the intracellular domain of the natriuretic peptide receptor A (NPR-A). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation through a decrease in intracellular calcium concentration .

Biological Activity

Ularitide, a synthetic form of the human natriuretic peptide urodilatin, has emerged as a promising therapeutic agent in the management of acute decompensated heart failure (ADHF). This compound primarily exerts its biological effects through the activation of natriuretic peptide receptors, leading to vasodilation, diuresis, and natriuresis. This article delves into the pharmacological mechanisms, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound operates through the natriuretic peptide receptor-A (NPR-A) pathway, which is crucial for cardiovascular homeostasis. Upon binding to NPR-A, this compound activates particulate guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate (cGMP). This cascade leads to several physiological effects:

  • Vasodilation : this compound promotes relaxation of vascular smooth muscle, reducing systemic vascular resistance and lowering cardiac filling pressures.
  • Diuresis and Natriuresis : It enhances renal sodium excretion and urine output, which is beneficial in managing fluid overload in heart failure patients .

Phase I and II Trials

Initial studies demonstrated that this compound significantly improved hemodynamic parameters without adversely affecting renal function. In a Phase II trial involving 221 patients with decompensated heart failure, various doses of this compound were administered via continuous infusion. Results indicated:

  • A significant reduction in pulmonary capillary wedge pressure (PCWP) across all doses (p < 0.05).
  • Improvement in dyspnea scores, suggesting symptomatic relief for patients .

TRUE-AHF Trial

The pivotal TRUE-AHF trial assessed the efficacy and safety of this compound in a larger cohort (n=2157) compared to placebo. Key findings included:

  • No significant difference in cardiovascular mortality between the this compound group (21.7%) and placebo (21.0%) over a median follow-up of 15 months (p = 0.75).
  • This compound led to notable reductions in NT-proBNP levels, indicating improved cardiac function.
  • Increased hemoglobin levels were observed in the this compound group (p < 0.001), alongside a rise in serum creatinine levels (p = 0.005), suggesting potential renal effects that warrant further investigation .

Comparative Efficacy

A meta-analysis encompassing multiple studies indicated that this compound has superior effects on key hemodynamic parameters compared to other treatments:

ParameterThis compound Effect SizeOther Treatments Effect Sizep-value
Pulmonary Artery Wedge Pressure-0.979-0.501< 0.0001
Right Atrial Pressure-0.797-0.3040.0274

These findings underscore the potential of this compound in achieving more significant hemodynamic improvements than existing therapies .

Safety Profile

While this compound demonstrates favorable physiological effects, its safety profile has also been scrutinized. The most common adverse events reported include dose-dependent hypotension and transient decreases in blood pressure without long-term renal impairment . Continuous monitoring during administration is essential to manage these risks effectively.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Ularitide’s pharmacological effects, and what methodological considerations are critical for reproducibility?

  • Answer: Preclinical studies of this compound often employ rodent models of heart failure or renal dysfunction to evaluate natriuretic and vasodilatory effects. Key considerations include:

  • Model selection: Rodent models (e.g., pressure-overload-induced heart failure) vs. large-animal models (e.g., canine models for hemodynamic profiling).

  • Dosage calibration: Adjusting doses based on interspecies metabolic differences (e.g., scaling by body surface area).

  • Endpoint validation: Biomarkers like urinary cGMP levels or plasma NT-proBNP must correlate with functional outcomes (e.g., ejection fraction).

  • Control groups: Sham-operated or vehicle-treated controls to isolate this compound-specific effects.

  • Reference: Ensure methods are detailed for reproducibility, per guidelines for experimental rigor .

    Parameter Example Value (Rodent Model) Methodological Note
    Dose range5–20 ng/kg/minAdjusted for metabolic rate scaling
    Primary endpointUrinary sodium excretionMeasured via 24-hr metabolic cages
    Key biomarkerPlasma cyclic GMPELISA validation required

Q. How is this compound’s pharmacokinetic (PK) profile characterized in preclinical studies, and what parameters inform translational dosing?

  • Answer: PK studies focus on parameters like half-life (T1/2), clearance (CL), and volume of distribution (Vd). For this compound:

  • Analytical methods: LC-MS/MS for plasma concentration quantification.
  • Critical parameters:
  • T1/2: ~5–7 minutes in humans, necessitating continuous IV infusion.
  • CL: Renal clearance dominates due to peptide structure.
  • Translational considerations: Interspecies differences in receptor affinity and protease activity require allometric scaling.
  • Reference: PK data should be presented with statistical variability (e.g., SD/CI) and assay validation details .

Advanced Research Questions

Q. What strategies address contradictory efficacy data for this compound in acute heart failure trials, and how can future trials be optimized?

  • Answer: Discrepancies in trials (e.g., varying effects on dyspnea scores vs. mortality) may stem from:

  • Patient heterogeneity: Subgroup analysis by baseline renal function or NT-proBNP levels.

  • Endpoint selection: Composite endpoints (e.g., dyspnea + rehospitalization) vs. isolated clinical metrics.

  • Dose optimization: Adaptive trial designs to adjust dosing based on interim PK/PD data.

  • Reference: Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses .

    Trial Phase Contradiction Observed Proposed Resolution
    Phase IIIImproved symptoms, no mortality benefitPrioritize patient stratification
    Phase IIVariable renal responseBiomarker-guided dosing cohorts

Q. How do genetic polymorphisms in natriuretic peptide receptors (NPRs) influence this compound’s pharmacodynamics, and what are implications for personalized dosing?

  • Answer: NPR-A/B polymorphisms (e.g., NPR1 rs5068) may alter receptor binding affinity or downstream signaling. Methodological approaches include:

  • Genotyping cohorts: GWAS or targeted sequencing in clinical trial populations.
  • Functional assays: In vitro receptor mutagenesis to quantify ligand-receptor kinetics.
  • Population PK/PD modeling: Integrate genetic covariates to predict dose-response variability.
  • Reference: Ethical clearance and participant selection criteria must align with human-subject research guidelines .

Q. What in vitro assays best elucidate this compound’s mechanism of action, and how are confounding factors mitigated?

  • Answer: Key assays include:

  • Receptor binding: Radiolabeled this compound competition assays (NPR-A vs. NPR-C).
  • cGMP modulation: FRET-based sensors in cardiomyocytes or renal cells.
  • Confounders: Control for endotoxin levels in peptide preparations and cell-line specificity (e.g., HEK293 vs. primary cells).
  • Reference: Detailed protocols for assay validation are essential for reproducibility .

Q. Methodological Guidelines for this compound Research

  • Feasibility: Ensure questions are answerable within resource constraints (e.g., access to recombinant peptide synthesis) .
  • Analytical rigor: Use multivariate regression to adjust for covariates in clinical data .
  • Ethical compliance: Disclose conflicts of interest and obtain IRB approval for human studies .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCYQIEZNQWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H234N52O44S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115966-23-9
Record name Urodilatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042057
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.